2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide
Description
2-Chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide is a chloroacetamide derivative characterized by a phenyl ring substituted with a 1H-pyrrol-1-yl group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. The acetamide moiety is linked to the nitrogen atom of the phenyl ring via a chloro-substituted methyl group.
Properties
IUPAC Name |
2-chloro-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O/c14-8-12(20)18-10-7-9(13(15,16)17)3-4-11(10)19-5-1-2-6-19/h1-7H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWICIMYSLSDIPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164893 | |
| Record name | 2-Chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
664997-27-7 | |
| Record name | 2-Chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=664997-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C13H10ClF3N2O
- Molar Mass : 302.68 g/mol
- CAS Number : Not specified in the search results, but can be derived from its chemical structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including 2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide. A study screening various N-substituted phenyl-2-chloroacetamides revealed that compounds with halogenated substituents exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts like Candida albicans .
Key Findings :
- Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Moderately effective against Escherichia coli.
- Activity correlated with lipophilicity, enhancing membrane permeability .
Structure-Activity Relationship (SAR)
The position of substituents on the phenyl ring significantly influences the biological activity of chloroacetamides. For example, compounds with para-substituted halogens showed enhanced lipophilicity and antimicrobial efficacy. The presence of a trifluoromethyl group in the 5-position of the phenyl ring was particularly noted for increasing activity against bacterial strains .
Study on Antibacterial Activity
In a comparative study, several pyrrole derivatives were synthesized and evaluated for antibacterial activity. The derivatives demonstrated potent activity against S. aureus, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, significantly outperforming standard antibiotics like ciprofloxacin .
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrole Derivative B | 12.5 | Escherichia coli |
Antiviral Potential
Emerging research indicates that certain derivatives of pyrrole may also possess antiviral properties. For instance, compounds structurally related to 2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide have shown promise in inhibiting viral replication, suggesting a broader therapeutic potential beyond antibacterial applications .
Comparison with Similar Compounds
Table 1: Structural Comparison of Chloroacetamide Derivatives
Key Observations :
- The target compound’s pyrrole substituent distinguishes it from pyrazole () or pyridine () derivatives.
- The -CF₃ group, shared with and compounds, enhances resistance to enzymatic degradation compared to non-fluorinated analogues like alachlor .
Key Observations :
Key Observations :
- The target compound’s trifluoromethyl group may enhance herbicidal activity by improving membrane permeability, as seen in alachlor .
- Pyrrole-containing analogues are less common in agrochemicals compared to pyrazole or pyridine derivatives, suggesting unexplored biological niches .
Research Findings and Gaps
Structural Uniqueness : The pyrrole and -CF₃ combination in the target compound offers a distinct profile for drug design, particularly in optimizing lipophilicity and target binding.
Synthetic Scalability : ’s high-yield synthesis (78%) supports the feasibility of scaling production for derivatives like the target compound .
Knowledge Gaps: Direct data on the target compound’s bioactivity, toxicity, and environmental fate are lacking. Comparative studies with alachlor or ’s thioether derivatives are recommended.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting substituted aromatic amines with 2-chloroacetyl chloride in a polar aprotic solvent (e.g., THF) under controlled temperatures (0–5°C initially, then room temperature). For example, a similar chloroacetamide derivative was synthesized by adding 2-chloroacetyl chloride dropwise to a THF solution of an aromatic amine, followed by stirring for 2 hours . Optimizing stoichiometry and solvent choice (e.g., DMF with NaH as a base) can enhance coupling efficiency, as seen in related trifluoromethylphenyl acetamide syntheses .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To resolve signals from the trifluoromethyl group (appearing as a singlet near δ 120–125 ppm in NMR) and pyrrole protons (aromatic protons near δ 6.5–7.5 ppm in NMR). Challenges arise from overlapping signals in crowded aromatic regions .
- Mass Spectrometry (ESI-MS) : To confirm molecular weight (e.g., observed [M+H] peaks) and fragmentation patterns .
- IR Spectroscopy : To identify amide C=O stretches (~1650–1680 cm) and chloroacetamide C-Cl bonds (~650–750 cm) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition Studies : Test against kinases or cytochrome P450 isoforms due to the trifluoromethyl group’s electron-withdrawing properties and pyrrole’s potential π-π interactions .
- Antimicrobial Activity : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria, referencing similar chloroacetamides with reported activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the presence of moisture-sensitive intermediates?
- Methodological Answer :
- Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and inert atmospheres (N/Ar).
- Add coupling agents like POCl to stabilize intermediates, as demonstrated in cyclization reactions of chloroacetamides .
- Monitor reaction progress via TLC or in situ FTIR to detect byproducts (e.g., hydrolysis to carboxylic acids) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Assay Standardization : Compare IC values under consistent conditions (pH, temperature, cell lines). For example, trifluoromethylphenyl derivatives show variable potency depending on assay pH due to protonation states .
- Structural Analog Comparison : Cross-reference with compounds like N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4,6-dimethylpyrimidinyl)sulfanyl)acetamide, which shares functional groups but differs in activity .
Q. How do electronic effects of the trifluoromethyl and pyrrole groups influence reactivity in further derivatization?
- Methodological Answer :
- Trifluoromethyl Group : Enhanges electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., Suzuki couplings). However, steric hindrance may reduce reactivity at the ortho position .
- Pyrrole Ring : Participates in π-stacking, affecting solubility and interactions in catalytic systems. Substituent positioning (e.g., 1H-pyrrol-1-yl vs. 1H-pyrrol-2-yl) alters regioselectivity in cross-coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
